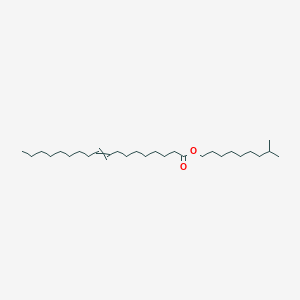

9-Octadecenoic acid (9Z)-, 8-methylnonyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

59231-34-4 |

|---|---|

Molekularformel |

C28H54O2 |

Molekulargewicht |

422.7 g/mol |

IUPAC-Name |

8-methylnonyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11- |

InChI-Schlüssel |

ODMZDMMTKHXXKA-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |

Andere CAS-Nummern |

59231-34-4 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Biologische Aktivität

9-Octadecenoic acid (commonly known as oleic acid) is a monounsaturated fatty acid with the chemical formula . The specific compound 9-Octadecenoic acid (9Z)-, 8-methylnonyl ester is an ester derivative of oleic acid, which has garnered interest for its biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Properties

Research indicates that 9-Octadecenoic acid exhibits significant anti-inflammatory effects. A study highlighted that derivatives of oleic acid, including 9-Octadecenoic acid ethyl ester derived from lotus seedpod, effectively attenuated inflammatory responses in LPS-induced RAW264.7 macrophages. The compound suppressed the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in a dose-dependent manner, while also inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

| Inflammatory Markers | Effect |

|---|---|

| NO | Decreased |

| PGE2 | Decreased |

| TNFα | Decreased |

| iNOS | Inhibited |

| COX-2 | Inhibited |

Antimicrobial Activity

In a study focused on the medicinal plant Bidens bipinnata, 9-Octadecenoic acid (Z)-, methyl ester was isolated and evaluated for its antibacterial properties. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of greater than 250 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

| Compound | MIC (μg/mL) |

|---|---|

| 9-Octadecenoic acid (Z)-methyl ester | >250 |

| 16-Pregnenolone | 72 |

Antioxidant Activity

9-Octadecenoic acid has also been recognized for its antioxidant capabilities. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various chronic diseases . The antioxidant activity is attributed to its ability to enhance the body’s natural defense mechanisms against oxidative stress.

The mechanisms underlying the biological activities of 9-Octadecenoic acid involve modulation of various signaling pathways:

- MAPK Pathway : The compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which play a critical role in inflammatory responses.

- NF-κB Pathway : It prevents the nuclear translocation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.

- Cell Membrane Interaction : The antimicrobial activity is thought to result from interactions with bacterial membranes, leading to membrane destabilization and cell lysis .

Case Studies

Several studies have documented the biological effects of oleic acid derivatives:

- Study on Lotus Seedpod Extract : This study identified anti-inflammatory properties through inhibition of key inflammatory mediators in macrophages .

- Antibacterial Activity from Bidens bipinnata : Isolation and characterization of compounds revealed significant antibacterial properties against Staphylococcus aureus .

- Antioxidant Properties : Research has confirmed that oleic acid can reduce oxidative stress markers in various cell types, supporting its role as a potential therapeutic agent against oxidative damage .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of 9-octadecenoic acid derivatives. For instance, a study on 8-oxo-9-octadecenoic acid demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests potential therapeutic uses in treating inflammatory diseases.

Cancer Prevention

The compound exhibits properties that may contribute to cancer prevention. It has been noted for its role as an antiandrogenic agent and its potential in reducing the risk of certain cancers . Further studies are necessary to elucidate the mechanisms involved.

Nutritional Benefits

Methyl oleate is recognized for its nutritional benefits, particularly as a source of monounsaturated fats. These fats are essential for cardiovascular health and can help in reducing cholesterol levels .

Emulsifier in Food Products

Due to its emulsifying properties, 9-octadecenoic acid is used in various food products to improve texture and stability. Its ability to blend oil and water phases makes it suitable for salad dressings and sauces.

Skin Care Formulations

Methyl oleate is utilized in cosmetic formulations for its moisturizing properties. It acts as an emollient, helping to soften and soothe the skin while also enhancing the absorption of other active ingredients .

Anti-aging Products

The compound's antioxidant properties contribute to its use in anti-aging products, where it helps combat oxidative stress on the skin .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory treatments | Inhibition of TNF-α and IL-6 production |

| Cancer prevention | Antiandrogenic properties | |

| Food Technology | Nutritional enhancement | Source of monounsaturated fats |

| Emulsifier for food products | Improves texture and stability | |

| Cosmetic Industry | Moisturizing agent | Softens and soothes skin |

| Anti-aging formulations | Antioxidant effects |

Case Study 1: Anti-inflammatory Effects

In a study published in Phytomedicine, researchers isolated 8-oxo-9-octadecenoic acid from Undaria peterseniana and observed significant suppression of pro-inflammatory cytokines in LPS-stimulated macrophages. The study concluded that this compound could be a candidate for developing anti-inflammatory drugs .

Case Study 2: Nutritional Impact

A clinical trial investigated the effects of dietary supplementation with methyl oleate on lipid profiles in patients with hyperlipidemia. Results indicated a significant reduction in LDL cholesterol levels and an increase in HDL cholesterol, suggesting beneficial cardiovascular effects .

Vorbereitungsmethoden

Direct Esterification

Reaction Scheme:

(Z)-9-octadecenoic acid + 8-methylnonanol → this compound + H₂O

- Combine equimolar amounts of (Z)-9-octadecenoic acid and 8-methylnonanol.

- Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

- Heat under reflux in a suitable solvent (often toluene or xylene) with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion.

- Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, neutralize the mixture, extract the product, and purify by distillation or chromatography.

Typical Yields:

Yields for direct esterification of long-chain fatty acids with alcohols typically range from 70% to 90%, depending on reaction time and removal of water.

| Parameter | Value/Range |

|---|---|

| Temperature | 120–150°C |

| Acid catalyst loading | 1–5 mol% |

| Reaction time | 4–24 hours |

| Typical yield | 70–90% |

Transesterification

Reaction Scheme:

Methyl (Z)-9-octadecenoate + 8-methylnonanol → this compound + methanol

- Use methyl (Z)-9-octadecenoate (methyl oleate) as the starting ester.

- React with a slight excess of 8-methylnonanol.

- Employ a base catalyst (e.g., sodium methoxide) or an acid catalyst.

- Conduct the reaction under mild heating (60–100°C).

- Remove the methanol by-product to shift equilibrium.

- Isolate and purify the ester product.

Advantages:

Transesterification is often faster and can be performed under milder conditions than direct esterification, especially for sterically hindered alcohols.

| Parameter | Value/Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst | NaOMe or acid |

| Reaction time | 2–8 hours |

| Typical yield | 80–95% |

Acid Chloride Method

Reaction Scheme:

(Z)-9-octadecenoic acid + SOCl₂ → (Z)-9-octadecenoyl chloride

(Z)-9-octadecenoyl chloride + 8-methylnonanol → this compound + HCl

- Convert (Z)-9-octadecenoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- React the acid chloride with 8-methylnonanol in the presence of a base (e.g., pyridine) to neutralize HCl formed.

- The reaction is typically rapid and proceeds at room temperature or slightly elevated temperatures.

- Purify the product by extraction and distillation.

Advantages:

This method is highly efficient and often gives excellent yields, but requires careful handling of reactive reagents.

| Parameter | Value/Range |

|---|---|

| Temperature | 20–40°C |

| Base | Pyridine/triethylamine |

| Reaction time | 1–3 hours |

| Typical yield | 85–98% |

Research Findings and Literature Context

- Esterification of long-chain fatty acids is a well-established field. Standard methods, such as those described above, are widely reported for structurally similar compounds, including methyl and ethyl esters of (Z)-9-octadecenoic acid.

- Optimization studies often focus on catalyst choice, temperature, and removal of water or alcohol by-products to improve yield and selectivity.

- Patent literature describes variations in esterification and transesterification conditions for similar fatty acid esters, emphasizing the importance of reaction time, catalyst loading, and purification methods for maximizing yield and minimizing side products.

Comparative Data Table

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | Acid (H₂SO₄) | 120–150 | 4–24 | 70–90 | Water removal is critical |

| Transesterification | Base/Acid | 60–100 | 2–8 | 80–95 | Milder, faster |

| Acid Chloride | Pyridine/Base | 20–40 | 1–3 | 85–98 | Requires acid chloride prep |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.